molecular formula C11H12N2O5 B2884206 Ethyl [(2-methyl-4-nitrophenyl)amino](oxo)acetate CAS No. 333441-78-4

Ethyl [(2-methyl-4-nitrophenyl)amino](oxo)acetate

Cat. No.: B2884206
CAS No.: 333441-78-4
M. Wt: 252.226
InChI Key: DMNGKTUPPZQNHF-UHFFFAOYSA-N
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Description

Ethyl (2-methyl-4-nitrophenyl)aminoacetate is an organic compound that features a nitro group, an amino group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-methyl-4-nitrophenyl)aminoacetate typically involves the reaction of 2-methyl-4-nitroaniline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of Ethyl (2-methyl-4-nitrophenyl)aminoacetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically purified using industrial-scale chromatography or crystallization techniques to meet the required purity standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-methyl-4-nitrophenyl)aminoacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (2-methyl-4-nitrophenyl)aminoacetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl (2-methyl-4-nitrophenyl)aminoacetate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 2-(2-methyl-4-nitroanilino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c1-3-18-11(15)10(14)12-9-5-4-8(13(16)17)6-7(9)2/h4-6H,3H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNGKTUPPZQNHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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